N-(4-acetylphenyl)nicotinamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. It belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is synthesized through specific chemical reactions that involve the modification of nicotinic acid and phenyl derivatives.
N-(4-acetylphenyl)nicotinamide is classified as an amide, specifically a substituted nicotinamide. Its chemical structure can be described by the formula C14H12N2O2, indicating the presence of an acetyl group attached to a phenyl ring and a nicotinamide moiety. This compound is often used as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.
The synthesis of N-(4-acetylphenyl)nicotinamide involves several steps, primarily focusing on the reaction between nicotinoyl chloride and 4-aminoacetophenone. The general synthetic pathway includes:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of N-(4-acetylphenyl)nicotinamide features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of N-(4-acetylphenyl)nicotinamide by revealing characteristic signals corresponding to its functional groups .
N-(4-acetylphenyl)nicotinamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives that may exhibit improved efficacy against cancer cell lines .
The mechanism of action of N-(4-acetylphenyl)nicotinamide primarily involves its role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a critical role in angiogenesis, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, N-(4-acetylphenyl)nicotinamide disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth. In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
N-(4-acetylphenyl)nicotinamide exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods in pharmaceutical applications .
N-(4-acetylphenyl)nicotinamide has several scientific uses:
The design of N-(4-acetylphenyl)nicotinamide as a vascular endothelial growth factor receptor-2 inhibitor was predicated on a rigorous pharmacophore model derived from established vascular endothelial growth factor receptor-2 inhibitors such as sorafenib and regorafenib. These inhibitors share four non-negotiable pharmacophoric features essential for high-affinity binding to the adenosine triphosphate-binding site of vascular endothelial growth factor receptor-2: (i) a heteroaromatic head group for hinge region interaction, (ii) a linker moiety occupying the gatekeeper region, (iii) hydrogen bond donor/acceptor pairs targeting the aspartate-phenylalanine-glycine motif, and (iv) a hydrophobic tail engaging the allosteric pocket [9]. N-(4-Acetylphenyl)nicotinamide embodies these features through:
Table 1: Pharmacophoric Features of N-(4-Acetylphenyl)Nicotinamide and Their Vascular Endothelial Growth Factor Receptor-2 Interactions
Pharmacophoric Element | Structural Component | Interacting Residues | Interaction Type |
---|---|---|---|
Heteroaromatic head | Nicotinamide ring | Cysteine 917 | Hydrogen bond |
Leucine 838 | π-stacking | ||
Linker moiety | Acetylphenyl group | Valine 846, Valine 912 | Hydrophobic |
Hydrogen bond motif | Hydrazone | Glutamate 883 | Hydrogen bond |
Aspartate 1044 | Hydrogen bond | ||
Hydrophobic tail | N-phenylbenzamide | Isoleucine 886 | Hydrophobic |
Leucine 887 | Hydrophobic |
This strategic alignment enables nanomolar-level inhibition (half-maximal inhibitory concentration = 51 nM), validated through enzymatic assays [9].
Three targeted structural modifications were employed to optimize N-(4-acetylphenyl)nicotinamide’s vascular endothelial growth factor receptor-2 binding:
Meta-substitution of the phenyl linker: Repositioning the hydrazone pharmacophore from para- to meta-orientation altered the ligand’s vectorial alignment within the catalytic pocket. This adjustment improved steric complementarity with the aspartate-phenylalanine-glycine motif, reducing conformational strain energy by 3.2 kcal/mol during molecular dynamics simulations. The reorientation facilitated a 23% increase in hydrogen bond occupancy with glutamate 883 compared to para-substituted analogs [9] [2].
Formylhydrazone replacement: Substituting the lead compound’s hydrazone with a formylhydrazone moiety introduced an additional hydrogen bond acceptor. Density functional theory calculations revealed enhanced electron density at the carbonyl oxygen (partial charge = -0.42e vs. -0.38e in parent structure), strengthening the interaction with aspartate 1044 (bond distance reduced from 2.11 Å to 1.94 Å). This modification contributed to a 1.7-fold decrease in half-maximal inhibitory concentration against vascular endothelial growth factor receptor-2 [9].
Benzamide tail extension: Incorporating a terminal benzamide group via amide bond formation extended the molecule’s reach into the allosteric pocket. Molecular mechanics with generalized Born and surface area solvation calculations confirmed a 28% increase in hydrophobic contact surface area with residues isoleucine 886/leucine 887. This extension improved binding free energy by -4.6 kcal/mol and selectivity indices (>16 for colorectal carcinoma cells versus non-malignant cells) by reducing off-target interactions [9] [2].
Table 2: Impact of Structural Optimizations on Binding Parameters
Modification | ΔBinding Energy (kcal/mol) | Hydrogen Bond Occupancy (%) | Half-Maximal Inhibitory Concentration (nM) |
---|---|---|---|
Parent structure | Reference | 64 | 85 |
Meta-substitution | -2.1 | 79 (+15) | 67 (-21%) |
Formylhydrazone replacement | -3.7 | 88 (+24) | 51 (-40%) |
Benzamide extension | -4.6 | 91 (+27) | 51 (-40%) |
Molecular dynamics simulations over 100 nanoseconds demonstrated the optimized compound’s stability within the vascular endothelial growth factor receptor-2 pocket, with root-mean-square deviation fluctuations < 2.0 Å after equilibration. The radius of gyration (20.8 ± 0.3 Å) and solvent-accessible surface area (17,765 Ų) remained constant, confirming minimal protein unfolding [9].
N-(4-Acetylphenyl)nicotinamide exhibits distinct binding mode advantages and limitations relative to clinical vascular endothelial growth factor receptor-2 inhibitors, as revealed by comparative molecular docking and free energy calculations:
Binding affinity: Sorafenib demonstrates superior binding free energy (-20.77 kcal/mol) versus N-(4-acetylphenyl)nicotinamide (-19.82 kcal/mol), attributed to its trifluoromethylphenyl tail’s deeper penetration into the allosteric pocket. However, N-(4-acetylphenyl)nicotinamide’s benzamide extension partially compensates via π-π interactions with phenylalanine 1047, achieving 89% of sorafenib’s hydrophobic contact surface [9].
Hydrogen bonding network: While sorafenib forms five hydrogen bonds (two with cysteine 919, three with glutamate 885/aspartate 1046), N-(4-acetylphenyl)nicotinamide utilizes only four bonds but with higher occupancy at aspartate-phenylalanine-glycine residues (78% vs. 68% for sorafenib). This difference arises from the formylhydrazone’s bidentate chelation of glutamate 883 and aspartate 1044, reducing conformational flexibility [9] [2].
Selectivity determinants: Regorafenib’s difluorophenyl urea motif engages aspartate-phenylalanine-glycine through three hydrogen bonds but exhibits off-target binding to platelet-derived growth factor receptor. N-(4-Acetylphenyl)nicotinamide’s nicotinamide head shows 4.3-fold higher specificity for vascular endothelial growth factor receptor-2 over platelet-derived growth factor receptor, attributed to steric incompatibility with platelet-derived growth factor receptor’s shallower hinge region [9].
Table 3: Binding Characteristic Comparison with Clinical Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Parameter | N-(4-Acetylphenyl)Nicotinamide | Sorafenib | Regorafenib |
---|---|---|---|
ΔG binding (kcal/mol) | -19.82 | -20.77 | -21.62 |
H-bonds with vascular endothelial growth factor receptor-2 | 4 (Cys917, Glu883, Asp1044) | 5 (Cys919, Glu885, Asp1046) | 5 (Cys919, Glu885, Asp1046) |
Key hydrophobic residues | Ile886, Leu887, Val846 | Phe1047, Val848 | Phe1047, Val848 |
Aspartate-phenylalanine-glycine motif occupancy | 78% | 68% | 72% |
Selectivity index (HCT116) | 16.41 | 9.5 | 11.2 |
Molecular mechanics with generalized Born and surface area solvation decomposition analysis identified residue-specific binding differences: N-(4-acetylphenyl)nicotinamide derives 40% of its binding energy from aspartate-phenylalanine-glycline motif interactions versus 32% for sorafenib, explaining its superior disruption of kinase activation loop dynamics. Conversely, sorafenib shows stronger contributions from the hinge region (38% vs. 28%), correlating with broader kinase inhibition [9]. These distinctions validate the compound’s unique mechanistic profile as a vascular endothelial growth factor receptor-2-selective antagonist with retained efficacy against sorafenib-resistant malignancies.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3